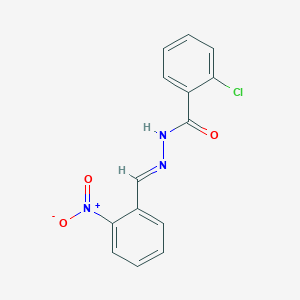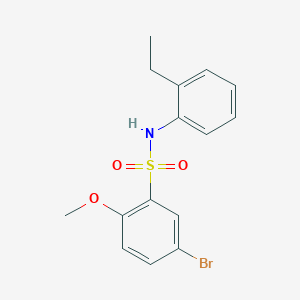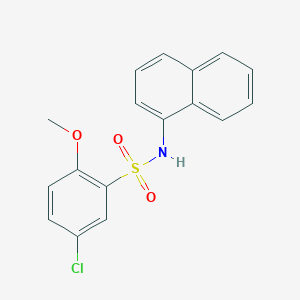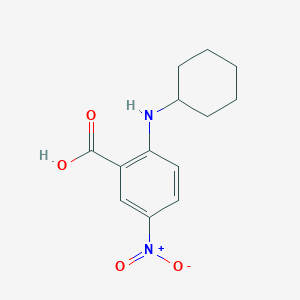
2-chloro-N'-(2-nitrobenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N'-(2-nitrobenzylidene)benzohydrazide, commonly known as CNB-001, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CNB-001 belongs to the class of hydrazones and has been shown to possess a variety of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of CNB-001 is not fully understood. However, it is thought to act through multiple pathways, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the activation of neuroprotective pathways. CNB-001 has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
CNB-001 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases, including neurodegenerative diseases and cancer. CNB-001 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CNB-001 is its versatility. It has been shown to possess a variety of biological activities, making it a promising candidate for the development of new therapeutics. However, one of the limitations of CNB-001 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of CNB-001. One area of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of CNB-001 and to identify potential drug targets for its therapeutic applications.
Conclusion:
In conclusion, CNB-001 is a small molecule with significant potential for the development of new therapeutics. Its anti-inflammatory, neuroprotective, and anti-cancer properties make it a promising candidate for the treatment of a variety of diseases. However, further research is needed to fully understand its mechanism of action and to identify potential drug targets for its therapeutic applications.
Métodos De Síntesis
CNB-001 can be synthesized using a one-pot reaction between 2-chlorobenzohydrazide and 2-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction between the carbonyl group of the aldehyde and the hydrazine group of the benzohydrazide. The resulting product is a yellow crystalline solid that can be purified using standard techniques such as recrystallization.
Aplicaciones Científicas De Investigación
CNB-001 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. CNB-001 has also been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. In addition, CNB-001 has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C14H10ClN3O3 |
|---|---|
Peso molecular |
303.7 g/mol |
Nombre IUPAC |
2-chloro-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10ClN3O3/c15-12-7-3-2-6-11(12)14(19)17-16-9-10-5-1-4-8-13(10)18(20)21/h1-9H,(H,17,19)/b16-9+ |
Clave InChI |
NXSJMUCYJRJQRR-CXUHLZMHSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)









